molecular formula C5H13NO B1330143 3-Aminopentan-2-ol CAS No. 50411-28-4

3-Aminopentan-2-ol

Cat. No.: B1330143
CAS No.: 50411-28-4
M. Wt: 103.16 g/mol
InChI Key: BKFGLDUWYUYHRF-UHFFFAOYSA-N
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Description

3-Aminopentan-2-ol is a chiral amino alcohol of significant interest in synthetic and medicinal chemistry research. This compound features both amine and hydroxyl functional groups on adjacent carbon atoms, making it a valuable scaffold for constructing more complex molecules and chiral ligands. Its structure, particularly the stereogenic centers at the 2- and 3-positions, allows for the study of stereoselective synthesis. Researchers utilize this chiral pool in exploring asymmetric synthesis pathways and developing novel pharmaceutical intermediates. The compound is related to 3-Aminopentane, a compound noted for its utility in producing soluble imides and imines without introducing a chiral center . Specific stereoisomers of this compound, such as the (2S,3R) and (2R,3S) forms, are available for studies requiring high enantiomeric purity . As a building block, it holds potential for applications in developing energetic materials and heterocyclic systems, similar to those derived from pyrazole and tetrazole hybrids, which are known for their biological and energetic properties . Safety and Handling: This chemical is intended for research purposes by qualified laboratory personnel. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFGLDUWYUYHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964673
Record name 3-Aminopentan-2-ol
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Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50411-28-4
Record name 3-Amino-2-pentanol
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Record name NSC17698
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Record name 3-Aminopentan-2-ol
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Stereochemical Considerations and Isomerism of 3 Aminopentan 2 Ol

Elucidation of Stereogenic Centers in 3-Aminopentan-2-ol

The molecular structure of this compound contains two stereogenic centers, which are carbon atoms bonded to four different substituent groups. These chiral centers are located at the second (C2) and third (C3) carbon positions of the pentane (B18724) backbone. The presence of these two distinct chiral centers gives rise to a total of four possible stereoisomers (2^2 = 4). dynamicscience.com.au The specific spatial arrangement of the hydroxyl (-OH) group at C2 and the amino (-NH2) group at C3 determines the unique three-dimensional structure and, consequently, the distinct chemical and physical properties of each isomer.

Diastereomeric and Enantiomeric Forms of this compound

The four stereoisomers of this compound can be categorized into two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is that of diastereomers. These stereoisomers exhibit different reactivity and biological activity due to their unique spatial arrangements.

This stereoisomer is a chiral amino alcohol with specific configurations at its two stereocenters. It is often utilized in pharmaceutical research and as a chiral building block in the synthesis of more complex organic molecules. The synthesis of (2R,3S)-3-aminopentan-2-ol can be achieved through the reduction of the corresponding amino ketone, (2R,3S)-3-aminopentan-2-one, using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

The (2R,3R) stereoisomer is a diastereomer of the (2R,3S) form. This difference in stereochemistry at the C3 position leads to altered intermolecular hydrogen-bonding patterns, which in turn affects its physical properties such as solubility and crystallization behavior. While it shares the same molecular formula and connectivity, its distinct three-dimensional structure results in different reactivity and applications, particularly in asymmetric catalysis where it may exhibit different enantioselectivity compared to its diastereomers. It is also available as a hydrochloride salt. molport.comsmolecule.com

As the enantiomer of (2R,3S)-3-aminopentan-2-ol, the (2S,3R) isomer possesses mirror-image stereochemistry at both chiral centers. achemblock.com This enantiomeric relationship means they will have identical physical properties, such as boiling point and density, but will rotate plane-polarized light in equal but opposite directions. It is a valuable chiral building block in its own right and is also available as a hydrochloride salt. keyorganics.netguidechem.com

The (2S,3S) stereoisomer is the enantiomer of (2R,3R)-3-aminopentan-2-ol and a diastereomer of the (2R,3S) and (2S,3R) forms. nih.gov Its unique stereochemical configuration imparts distinct chemical properties. This isomer is also commercially available, often as a hydrochloride salt, which can enhance its stability. achemblock.comchemscene.combldpharm.com

A racemic mixture contains equal amounts of two enantiomers. For this compound, this would typically refer to a mixture of (2R,3S)-3-aminopentan-2-ol and (2S,3R)-3-aminopentan-2-ol, or a mixture of (2R,3R)-3-aminopentan-2-ol and (2S,3S)-3-aminopentan-2-ol. The resolution of these racemic mixtures into their individual enantiomers is a critical process in stereoselective synthesis, often employing techniques such as the formation of diastereomeric salts with a chiral resolving agent. google.com A product with unspecified stereochemistry is also available, implying it may be a racemic mixture or a mixture of diastereomers.

Interactive Data Tables

Properties of this compound Stereoisomers

Property(2R,3S)(2R,3R)(2S,3R)(2S,3S)
Molecular Formula C₅H₁₃NO C₅H₁₃NO molport.comC₅H₁₃NO achemblock.comC₅H₁₃NO bldpharm.com
Molecular Weight 103.16 g/mol 103.165 g/mol molport.com103.17 g/mol achemblock.com103.16 g/mol bldpharm.com
CAS Number 482615-48-5 sigmaaldrich.com599207-27-9 molport.com482615-46-3 achemblock.com215672-67-6 bldpharm.com
Form Liquid sigmaaldrich.com---------
Storage Temperature 2-8°C sigmaaldrich.com---------

Properties of this compound Hydrochloride Salts

Property(2R,3R) HCl(2S,3R) HCl(2S,3S) HCl
Molecular Formula C₅H₁₄ClNO molport.comC₅H₁₄ClNO guidechem.comC₅H₁₄ClNO achemblock.com
Molecular Weight 139.62 g/mol molport.com139.62 g/mol guidechem.com139.62 g/mol achemblock.com
CAS Number 1616436-38-4 molport.com2387568-51-4 guidechem.com1352149-50-8 achemblock.com
Form Solid ------
Storage Temperature 2-8°C (Inert atmosphere) ---2-8°C (Inert gas)

(2S,3S)-3-Aminopentan-2-ol

Impact of Stereochemistry on Synthetic Reactivity and Selectivity in this compound Derivatives

The inherent stereochemistry of precursors used to synthesize this compound derivatives has a commanding influence on the stereochemical outcome of the final product. This is particularly evident in nucleophilic addition reactions to α-amino aldehydes, which are common precursors to β-amino alcohols like this compound. The diastereoselectivity of these reactions, yielding either syn or anti products, is governed by two competing mechanistic models: chelation-controlled addition and non-chelation-controlled addition. ull.es

Non-Chelation Controlled Addition (NCA): This pathway is often explained by the Felkin-Anh model. In the absence of a chelating metal, the largest group on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. For α-amino aldehyde derivatives, the reactivity is highly dependent on the steric bulk of the nitrogen-protecting groups. When bulky protecting groups like N,N-dibenzyl are used, they create significant steric hindrance. This forces the nucleophilic attack to occur from the less hindered face, leading preferentially to the anti diastereomer. For instance, the reaction of N,N-dibenzylamino aldehydes with Grignard reagents (RMgX) or organolithium reagents (RLi) proceeds with high diastereoselectivity to form the anti amino alcohol. ull.es

Chelation Controlled Addition (CCA): This mechanism becomes dominant when a Lewis acid capable of forming a bidentate chelate with both the carbonyl oxygen and the amino group nitrogen is present (e.g., TiCl₄, SnCl₄, MgX₂). This chelation forms a rigid five-membered ring intermediate, which locks the conformation of the α-amino aldehyde. The nucleophile then attacks from the less sterically hindered face of this rigid structure, leading to the formation of the syn diastereomer. The effectiveness of chelation control is highly sensitive to the nature of the N-protecting group. Less sterically hindered protecting groups, such as N,N-dimethyl, allow for the formation of the chelate, favoring the syn product. In contrast, very bulky protecting groups can prevent chelation, reverting the reaction to the non-chelation pathway. ull.es

The choice of reagents and protecting groups is therefore a critical strategic decision in the synthesis of specific stereoisomers of this compound and its derivatives.

Control ModelKey ConditionN-Protecting Group ExampleReagent ExampleMajor Product Stereochemistry
Non-Chelation Control (NCA) / Felkin-AnhSteric hindrance dominatesBulky (e.g., N,N-dibenzyl)RLi, RMgXanti
Chelation Control (CCA)Lewis acid-mediated chelationLess bulky (e.g., N,N-dimethyl)Organozinc reagents with a Lewis acid (e.g., TiCl₄)syn

Advanced Synthetic Methodologies for 3 Aminopentan 2 Ol and Its Stereoisomers

Reductive Amination Strategies for 3-Aminopentan-2-ol Precursors

Reductive amination is a cornerstone method for synthesizing this compound. This process typically involves the reaction of a ketone precursor with an amine source, followed by reduction of the intermediate imine.

Hydrogenation of Amino Ketones to this compound

A common route to this compound involves the catalytic hydrogenation of a corresponding amino ketone precursor. In this method, a compound such as 3-aminopentan-2-one (B13475745) is subjected to hydrogen gas in the presence of a metal catalyst. Catalysts like palladium on carbon (Pd/C) are often employed for this transformation. The reaction is typically conducted under elevated pressure and temperature to ensure high yields. This approach is particularly suitable for industrial-scale production due to its efficiency.

Stereoselective Reductions Using Hydride Reagents (e.g., NaBH₄, LiAlH₄)

For more controlled, stereoselective synthesis, hydride reagents are frequently used to reduce the amino ketone precursor. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common choices for this reduction. These reagents deliver a hydride ion to the carbonyl group of the amino ketone, forming the desired amino alcohol. The choice of reagent and reaction conditions can influence the stereochemical outcome of the reaction, providing a degree of control over which stereoisomer of this compound is formed. The reaction is typically performed in an inert atmosphere to prevent any unwanted oxidation.

ReagentPrecursorProductKey Features
H₂/Pd/C3-Aminopentan-2-oneThis compoundSuitable for industrial scale, high yield.
NaBH₄3-Aminopentan-2-oneThis compoundControlled, stereoselective reduction.
LiAlH₄3-Aminopentan-2-oneThis compoundPowerful reducing agent for controlled synthesis.

Asymmetric Synthesis Approaches to Enantiopure this compound

Achieving high enantiomeric purity is often crucial for the application of this compound in pharmaceuticals and other specialized fields. Asymmetric synthesis methods are employed to produce specific, single enantiomers of the target molecule.

Chiral Auxiliary Mediated Synthesis

One established method for asymmetric synthesis involves the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate to guide the reaction towards the formation of a specific stereoisomer. For instance, α-N,N-dibenzylamino aldehydes, derived from amino acids, can be used as chiral building blocks. ull.es The addition of organometallic reagents to these aldehydes can proceed with high diastereoselectivity, leading to the formation of the desired anti-β-amino alcohol after removal of the chiral auxiliary. ull.es

Enantioselective Catalysis in this compound Formation

The use of chiral catalysts is a powerful strategy for the enantioselective synthesis of this compound. chiralpedia.com Transition metal complexes with chiral ligands, such as those based on ruthenium-BINAP, can be used to control the stereochemistry during reductive amination or hydrogenation processes. These catalysts create a chiral environment that favors the formation of one enantiomer over the other, leading to a product with high enantiomeric excess. Organocatalysis, using small chiral organic molecules, has also emerged as a significant tool for stereoselective reactions. chiralpedia.com

Catalyst TypeExampleApplication
Metal ComplexRu-BINAPStereochemical control in reductive amination.
OrganocatalystProlineEnantioselective synthesis of N-Boc protected 1,3-amino ketones. uni-greifswald.de

Enzymatic Catalysis for Stereoselective Production of Amino Alcohols

Enzymes are highly efficient and selective catalysts for producing enantiopure amino alcohols. chiralpedia.com For example, a kinetic resolution using an (S)-selective ketoreductase (KRED) can provide an optically active hydroxy ketone, which can then be transaminated by either an (R)- or an (S)-selective amine transaminase (ATA) to yield specific stereoisomers of the amino alcohol. uni-greifswald.de Another approach combines an engineered transketolase and an amine transaminase for the asymmetric synthesis of aminodiols. uni-greifswald.de While this method can be highly selective, the selectivity can sometimes be a challenge. uni-greifswald.de

Resolution Techniques for Racemic this compound Mixtures

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the synthesis of stereochemically pure compounds. For this compound, which contains two chiral centers, this process can be particularly challenging. Two primary methods are employed for the resolution of its racemic mixtures: diastereomeric salt formation and kinetic resolution.

A widely used method for resolving racemic amines is the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting salts, being diastereomers, exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

For amino alcohols like this compound, chiral acids such as (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid are suitable resolving agents. libretexts.org For instance, reacting racemic this compound with an enantiomerically pure chiral acid like (R)-(-)-mandelic acid would produce two diastereomeric salts: ((2R,3S)-3-aminopentan-2-ol)-(R)-mandelate and ((2S,3R)-3-aminopentan-2-ol)-(R)-mandelate. Due to their differing solubilities in a given solvent, one diastereomer will crystallize out of the solution preferentially. After separation of the crystals, the desired enantiomer of this compound can be recovered by treatment with a base to neutralize the acid.

A similar principle is applied in the resolution of other amino alcohols. For example, a method for the resolution of 1-amino-alkan-2-ol compounds involves the use of N-tosyl-leucine enantiomers as resolving agents. google.com In the case of 1-aminopentan-2-ol (B1266407), the procedure involves dissolving the racemic amine and one enantiomer of N-tosyl-leucine in a suitable organic solvent, allowing the diastereomeric salt to form and crystallize, followed by filtration to recover the pure diastereoisomeric salt. google.com

Resolving Agent TypeExamplesApplication Principle
Chiral Acids(+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acidFormation of diastereomeric salts with differing solubilities, allowing for separation via fractional crystallization. libretexts.org
N-Acylated Amino AcidsN-tosyl-leucineForms diastereomeric salts with amino alcohols, facilitating resolution through crystallization. google.com

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer.

Enzymes are highly effective catalysts for kinetic resolutions due to their high stereoselectivity. For amino alcohols, lipases are commonly used to selectively acylate one enantiomer, leaving the other unreacted. While specific examples for this compound are not prevalent in the provided search results, the principle can be extrapolated from similar compounds. For instance, kinetic resolution of racemic 1,3-hydroxy ketones has been achieved using ketone-reducing enzymes (KREDs), where one enantiomer is selectively reduced, leaving the other behind. uni-greifswald.de

Another approach involves the use of transition-metal catalysts with chiral ligands in asymmetric synthesis, which can also be adapted for kinetic resolution. For example, a chiral catalyst could selectively oxidize one enantiomer of this compound to the corresponding amino ketone, allowing for the isolation of the unreacted enantiomer.

MethodCatalyst/ReagentPrinciple
Enzymatic ResolutionLipases, Ketone-Reducing Enzymes (KREDs)One enantiomer reacts preferentially with the enzyme, allowing for separation of the unreacted enantiomer. uni-greifswald.de
Asymmetric CatalysisTransition-metal catalysts with chiral ligandsSelective transformation (e.g., oxidation, acylation) of one enantiomer at a faster rate.

Diastereomeric Salt Formation and Crystallization-Based Resolution

Novel Synthetic Pathways to Positional Isomers (e.g., 4-Aminopentan-2-ol (B1281818), 2-Aminopentan-3-ol)

The synthesis of positional isomers of this compound, such as 4-aminopentan-2-ol and 2-aminopentan-3-ol (B2928355), requires distinct synthetic strategies that direct the placement of the amino and hydroxyl groups to different carbon atoms on the pentane (B18724) backbone.

A common route to 4-aminopentan-2-ol involves the reduction of 4-aminopentan-2-one. smolecule.com This reduction can be achieved using various reducing agents, with sodium borohydride and lithium aluminum hydride being common laboratory-scale reagents. smolecule.com For industrial applications, catalytic hydrogenation using metal catalysts like palladium on carbon is often employed. smolecule.com An alternative pathway starts from acetylacetone (B45752) (2,4-pentanedione). This involves the formation of a ketoenamine, for example, 4-(methylamino)pent-3-en-2-one, followed by reduction to the corresponding amino alcohol, 4-(methylamino)-pentan-2-ol. google.com

The synthesis of 2-aminopentan-3-ol can be approached through the reduction of the corresponding amino ketone, 2-aminopentan-3-one. Similar to other amino alcohols, this reduction can be carried out using standard reducing agents or through catalytic hydrogenation. enaminestore.com The structure of 2-aminopentan-3-ol is characterized by the amino group at the C2 position and the hydroxyl group at the C3 position. molaid.com

Target IsomerPrecursorSynthetic MethodKey Features
4-Aminopentan-2-ol4-Aminopentan-2-oneReduction with NaBH4, LiAlH4, or catalytic hydrogenation. smolecule.comAmino group at C4, hydroxyl at C2. smolecule.com
4-(Methylamino)-pentan-2-ol4-(Methylamino)pent-3-en-2-oneReduction of the ketoenamine. google.comA derivative of 4-aminopentan-2-ol. google.com
2-Aminopentan-3-ol2-Aminopentan-3-oneReduction with standard reducing agents or catalytic hydrogenation. Amino group at C2, hydroxyl at C3.

Reaction Mechanisms and Transformations Involving 3 Aminopentan 2 Ol

Nucleophilic Reactivity of the Amino Group in 3-Aminopentan-2-ol

The amino group (-NH2) in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. youtube.com This allows it to readily participate in reactions with various electrophiles.

Common reactions involving the amino group's nucleophilicity include:

Acylation: The amino group reacts with acylating agents like acyl chlorides or anhydrides to form amides. smolecule.com This reaction is fundamental in peptide synthesis and the modification of biomolecules.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants.

Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of imines, also known as Schiff bases. This reversible reaction is important in various biological and synthetic processes.

The nucleophilicity of the amino group can be influenced by the presence of the adjacent hydroxyl group, which can participate in intramolecular hydrogen bonding, potentially modulating the electron density on the nitrogen atom. The inductive effect of the alkyl groups in the pentane (B18724) chain also contributes to the electron-donating nature of the amino group, making it a stronger base than ammonia. quizlet.com

Transformations of the Hydroxyl Group in this compound

The hydroxyl (-OH) group in this compound, being a secondary alcohol, can undergo a variety of transformations, including oxidation, reduction, and substitution.

Oxidation of the secondary hydroxyl group in this compound typically yields the corresponding amino ketone, 3-aminopentan-2-one (B13475745). Common oxidizing agents for this transformation include chromium-based reagents like chromium trioxide (CrO3) or pyridinium (B92312) chlorochromate (PCC), as well as milder reagents like those used in Swern or Dess-Martin periodinane oxidations. smolecule.comgoogle.com

The general reaction can be represented as: CH3CH(OH)CH(NH2)CH2CH3 + [O] → CH3C(=O)CH(NH2)CH2CH3 + H2O

The choice of oxidant is crucial to avoid over-oxidation or side reactions involving the amino group. Protecting the amino group prior to oxidation is a common strategy to ensure chemoselectivity.

Oxidizing AgentProductReference
Potassium Permanganate (KMnO4)Amino ketone smolecule.com
Chromium Trioxide (CrO3)Amino ketone smolecule.com
Swern Oxidation ReagentsAmino ketone google.com

While the hydroxyl group is already in a reduced state, further "reduction" in the context of this compound typically refers to the deoxygenation of the hydroxyl group to yield 3-aminopentane. This transformation is less common but can be achieved through a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate or a halide. Subsequent reduction of this intermediate, for instance, using a hydride reagent like lithium aluminum hydride (LiAlH4), would then yield the alkane. smolecule.com

It's important to distinguish this from the reduction of the corresponding ketone (3-aminopentan-2-one) back to this compound, which can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH4) or through catalytic hydrogenation. smolecule.comsmolecule.com

The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be activated or converted into a better leaving group. smolecule.comrsc.org

Common strategies include:

Protonation: In the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion (-OH2+), which is a good leaving group (water). The subsequent attack by a nucleophile can then occur.

Conversion to Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base converts the hydroxyl group into a sulfonate ester (e.g., tosylate, mesylate), which are excellent leaving groups.

Conversion to Halides: Reagents like thionyl chloride (SOCl2) or phosphorus halides (e.g., PBr3) can be used to replace the hydroxyl group with a halogen atom (Cl or Br, respectively). smolecule.com

Once activated, the carbon bearing the leaving group is susceptible to attack by a variety of nucleophiles, leading to the formation of new C-O, C-N, C-S, or C-C bonds. smolecule.com

ReagentIntermediate/ProductReference
Thionyl Chloride (SOCl2)3-chloro-2-aminopentane
Tosyl ChlorideTosylated this compound google.com
Strong AcidProtonated hydroxyl group rsc.org

Reduction of the Hydroxyl Group

Intramolecular Cyclization and Ring-Forming Reactions of this compound Derivatives

The presence of both a nucleophilic amino group and a potentially electrophilic carbon (after activation of the hydroxyl group) within the same molecule allows for intramolecular cyclization reactions. These reactions are a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. rsc.org

For cyclization to occur, the hydroxyl group is typically converted into a good leaving group, as described in section 4.2.3. The amino group can then act as an internal nucleophile, attacking the carbon atom and displacing the leaving group to form a cyclic amine. rsc.org Depending on the relative positions of the amino and hydroxyl groups in the starting material, different ring sizes can be formed. In the case of this compound derivatives, this would lead to the formation of substituted pyrrolidines.

The efficiency of these cyclization reactions is influenced by several factors, including the length of the carbon chain separating the two functional groups, the nature of the leaving group, and the reaction conditions (e.g., solvent, temperature, presence of a base). rsc.orgresearchgate.net

Role of this compound as a Nucleophile or Catalyst in Organic Reactions

Beyond its role as a substrate, this compound and its derivatives can also function as nucleophiles or catalysts in various organic reactions. smolecule.com

As a Nucleophile: The entire molecule, with its amino and hydroxyl functionalities, can act as a bidentate ligand, coordinating to metal centers. acs.org The amino group, being the more potent nucleophile, can initiate reactions by attacking electrophilic centers in other molecules. youtube.comevitachem.comacs.org For example, it can react with epoxides, α,β-unsaturated carbonyl compounds, and other electrophiles.

As a Catalyst: Chiral amino alcohols, including stereoisomers of this compound, are widely used as catalysts or ligands in asymmetric synthesis. smolecule.com They can be used to induce enantioselectivity in a variety of reactions, such as the reduction of ketones, the addition of organometallic reagents to carbonyls, and aldol (B89426) reactions. The ability to form chiral metal complexes or to act as a chiral proton shuttle is key to their catalytic activity. acs.org For instance, they can be used to prepare chiral auxiliaries that direct the stereochemical outcome of a reaction.

Investigation of Reaction Mechanisms with Related Amino Alcohols

The study of reaction mechanisms involving amino alcohols extends beyond a single compound, leveraging a wide array of related structures to understand fundamental principles of reactivity, stereoselectivity, and catalytic pathways. Research into related β-amino and 1,3-amino alcohols provides a broader context for the potential transformations of this compound. These investigations often focus on catalytic systems that enable efficient and selective bond formation, such as C-N and C-O bond construction.

A significant area of research is the catalytic synthesis of N-substituted heterocycles using amino alcohols as starting materials. One-pot cascade reactions, which are highly atom-economical, have been developed for this purpose. For instance, a nickel-catalyzed reaction enables the direct synthesis of N-substituted indoles from amino alcohols and various primary or secondary alcohols. researchgate.netacs.org Mechanistic studies indicate that this transformation proceeds through a tandem N-alkylation via a "hydrogen autotransfer" process, followed by the cyclization of the N-alkylated alcohol intermediate. researchgate.netacs.org This method is advantageous as it operates under additive- and base-free conditions, producing water as the sole byproduct. acs.org

Similarly, iridium-based catalysts have been scrutinized for their role in the N-alkylation of amines using alcohols. Detailed mechanistic studies, combining experimental techniques and computational analysis, have been performed on an iridium complex featuring an N-heterocyclic carbene (NHC) ligand. acs.org These studies revealed that the catalyst's resting state is an iridium-hydride species complexed with the amine substrate. The rate-determining step of the catalytic cycle was identified as the decoordination of the amine and subsequent coordination of an imine intermediate to the iridium center. acs.org

Another important class of reactions involves the palladium-catalyzed allylic C-H amination to produce precursors for syn-1,3-amino alcohols. nih.gov Mechanistic investigations suggest that this reaction is initiated by a Pd(II)/sulfoxide-mediated heterolytic cleavage of an allylic C-H bond, which forms a π-allyl Pd(OAc) intermediate. nih.gov The intramolecular amination is then facilitated by the palladium carboxylate counterion acting as a weak base. This catalytic approach is noted for its high chemoselectivity, particularly in its ability to functionalize terminal olefins. nih.gov

The synthesis of β-amino alcohols often involves the ring-opening of epoxides with amines, a classic and widely studied transformation. scirp.orgresearchgate.net The mechanism is typically an SN2 pathway, and various catalysts, including metal triflates, transition metal halides, and solid base catalysts like Na-Y zeolite, have been employed to enhance regioselectivity and reaction efficiency under mild conditions. organic-chemistry.org

More recent methodologies have explored radical-mediated pathways. A photoredox-induced radical relay method has been developed to synthesize functionalized β-amino alcohol derivatives from O-acyl hydroxylamines and vinyl ethers. gaylordchemical.com The proposed mechanism involves the generation of a nitrogen radical, which reacts with the vinyl ether to produce a carbon radical. This radical then adds to an unsaturated aryl compound, ultimately forming the 1,2-amino alcohol pattern with high regioselectivity. gaylordchemical.com

The stereochemical outcome of reactions that form vicinal amino alcohols is often dependent on chelation control. In the addition of organometallic reagents to α-N,N-dibenzylamino aldehydes (derived from α-amino acids), the formation of either syn- or anti-β-amino alcohols can be directed. ull.es The use of Grignard reagents typically leads to a non-chelation controlled addition (NCA), resulting in the anti-configured amino alcohol as the major product. ull.es This stereocontrol is crucial for the synthesis of enantiomerically pure amino alcohols.

The table below summarizes various catalytic systems and their proposed mechanistic pathways for reactions involving amino alcohols.

Catalytic System Reaction Type Proposed Mechanistic Pathway Products Reference(s)
Ni(OTf)₂ / dcypeN-Alkylation & CyclizationTandem N-alkylation via hydrogen autotransfer followed by cyclization.N-Substituted Indoles researchgate.netacs.org
Iridium-NHC ComplexN-AlkylationOxidation of alcohol, imine formation, coordination of imine to Ir-hydride (rate-determining step), and reduction.N-Alkylated Amines acs.org
Pd(II) / SulfoxideAllylic C-H AminationHeterolytic allylic C-H cleavage to form a π-allyl Pd intermediate, followed by intramolecular amination.syn-1,3-Amino Alcohol Precursors nih.gov
Na-Y ZeoliteEpoxide Ring-OpeningSN2 nucleophilic attack of amine on epoxide.β-Amino Alcohols organic-chemistry.org
Photoredox CatalystRadical Relay AminationGeneration of a nitrogen radical, addition to a vinyl ether, and subsequent reaction with an unsaturated compound.Functionalized β-Amino Alcohols gaylordchemical.com
Grignard ReagentsAddition to α-Amino AldehydesNon-Chelation Controlled Addition (NCA) via a Felkin-Anh model.anti-β-Amino Alcohols ull.es

Derivatization Strategies and Applications of 3 Aminopentan 2 Ol in Complex Molecule Synthesis

Synthesis of Imines and Schiff Bases from 3-Aminopentan-2-ol

The primary amine functionality in this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. dergipark.org.tr This reaction involves the formation of an unstable carbinolamine intermediate, which then dehydrates to yield the stable imine product. dergipark.org.tr The general reaction can be represented as:

R-CHO + H₂N-CH(CH₂CH₃)CH(OH)CH₃ → R-CH=N-CH(CH₂CH₃)CH(OH)CH₃ + H₂O

The formation of these C=N double bonds is a cornerstone of combinatorial chemistry, allowing for the generation of large libraries of compounds for biological screening. Schiff bases derived from amino alcohols have been extensively studied for their coordination chemistry with various metal ions, forming stable complexes with applications in catalysis and materials science. mdpi.comuobaghdad.edu.iq For instance, oxidovanadium(V) complexes with chiral Schiff bases derived from amino alcohols have demonstrated catalytic activity in oxidation reactions. mdpi.com

Formation of Amide Derivatives from this compound

The amino group of this compound can react with carboxylic acids, acid chlorides, or anhydrides to form stable amide derivatives. This acylation reaction is a fundamental transformation in organic chemistry, often utilized in the synthesis of pharmaceuticals and other biologically active molecules. google.com The reaction with an acid chloride, for example, proceeds as follows:

R-COCl + H₂N-CH(CH₂CH₃)CH(OH)CH₃ → R-CONH-CH(CH₂CH₃)CH(OH)CH₃ + HCl

The resulting amide derivatives can exhibit a wide range of biological activities and are often explored as potential therapeutic agents. The specific properties of the amide are influenced by the nature of the "R" group, which can be tailored to interact with specific biological targets. google.com

Utilization of this compound as a Chiral Scaffold for Heterocyclic Synthesis

The chiral nature of this compound, possessing two stereocenters, makes it a valuable chiral building block for the asymmetric synthesis of complex heterocyclic compounds. Its stereochemistry allows for the creation of enantiomerically pure molecules, which is crucial in drug development where different enantiomers can have vastly different biological effects. The amino and hydroxyl groups can be used to direct the formation of various ring systems. For example, intramolecular reactions can lead to the formation of substituted oxazolines, pyrrolidines, or piperidines, which are common motifs in many natural products and pharmaceuticals. The specific stereoisomer of this compound used will dictate the absolute stereochemistry of the final heterocyclic product.

Application of this compound in the Construction of Complex Glycan Structures

While direct and extensive research on the specific application of this compound in complex glycan synthesis is not widely documented in the provided search results, the principles of using amino alcohols as linkers or building blocks in carbohydrate chemistry are well-established. Amino alcohols can be used to connect saccharide units or to introduce amino functionalities into glycan structures. For instance, a related compound, 5-amino-1-pentanol, has been used in the synthesis of glycoconjugates. wikipedia.orgacs.orgacs.org A study on the stereochemical analysis of glycosylations utilized a protected 1-aminopentan-5-ol as a linker. researchgate.net Another study on a chemical proteomic strategy used 1-aminopentan-2-ol (B1266407) as a chemical standard to validate a method for identifying protein modifications, highlighting the relevance of such structures in biological contexts. rsc.org These examples suggest the potential for this compound to be similarly employed in the construction and modification of complex glycan structures, potentially serving as a spacer or a point of attachment for other molecules.

Derivatization for Fine Chemical Production and as Industrial Intermediates

This compound serves as a versatile intermediate in the production of fine chemicals and other industrial products. Its derivatives are utilized in various industrial processes, including the synthesis of polymers and resins. The ability to undergo various chemical transformations, such as oxidation of the alcohol to a ketone or reduction of the amine, further expands its utility. These reactions allow for the creation of a diverse array of molecules with specific properties tailored for industrial applications. For example, derivatives of this compound could potentially be used in the synthesis of specialty polymers, agricultural chemicals, or as precursors to more complex active pharmaceutical ingredients. smolecule.com

Catalytic Applications and Ligand Design Incorporating 3 Aminopentan 2 Ol

3-Aminopentan-2-ol as a Chiral Ligand in Asymmetric Catalysis

The presence of both a hard oxygen donor and a softer nitrogen donor allows this compound to act as an effective bidentate ligand for a variety of metals used in catalysis. The specific stereochemistry of the (2R,3S), (2S,3R), (2R,3R), or (2S,3S) isomers can influence the enantioselectivity of the catalyzed reaction.

Enantioselective Additions (e.g., to Aldehydes)

Chiral amino alcohols are widely employed as ligands in the enantioselective addition of organometallic reagents to carbonyl compounds, a key reaction for generating chiral secondary alcohols. The catalytic enantioselective addition of organozinc reagents to aldehydes, in particular, has been extensively studied. scirp.orgjst.go.jp In this context, ligands derived from amino alcohols coordinate to the zinc reagent, forming a chiral complex that then delivers the organic group to the aldehyde in a stereoselective manner.

While specific studies detailing the use of this compound in the enantioselective addition of diethylzinc (B1219324) to aldehydes are not prevalent in the reviewed literature, the application of analogous chiral 1,2-, 1,3-, and 1,4-amino alcohols is well-documented. scirp.orgjst.go.jp For instance, L-proline-derived tertiary amino alcohols have been successfully used as chiral ligands in the asymmetric addition of diethylzinc to various aldehydes. eurekaselect.com Similarly, new chiral amino alcohol ligands have demonstrated high efficiency, achieving up to 95% enantiomeric excess (ee) in the addition of diethylzinc to benzaldehyde. rsc.org These examples establish a strong precedent for the potential of this compound and its derivatives to serve as effective chiral ligands in such transformations. The general mechanism involves the formation of a zinc-alkoxide from the amino alcohol and diethylzinc, which then coordinates the aldehyde to facilitate the enantioselective alkyl transfer.

Ligand TypeSubstrateReagentEnantiomeric Excess (ee)Reference
L-Proline-derived tertiary amino alcoholsp-chlorobenzaldehydeDiethylzincHigh eurekaselect.com
Camphor-based 1,3- and 1,4-amino alcoholsBenzaldehydeDiethylzincModerate scirp.org
Optically active 1,4-amino alcoholsBenzaldehydeDiethylzincUp to 95% jst.go.jp
Sharpless epoxidation-derived β-amino alcoholsBenzaldehydeDiethylzinc95% rsc.org
α-pinene-derived ligandsVarious aldehydesDiethylzincUp to 94% capes.gov.br

Applications in Asymmetric Reductions

Chiral amino alcohols and their derivatives are also instrumental in the asymmetric reduction of ketones to chiral secondary alcohols. One common approach involves the use of these ligands to create chiral oxazaborolidine catalysts, which are highly effective for the borane-mediated reduction of prochiral ketones.

For example, optically pure 2-amino-apopinan-3-ol, synthesized from (-)-α-pinene, has been used to generate an oxazaborolidine catalyst in situ. mdpi.com This catalyst was effective in the asymmetric reduction of various aryl-alkyl ketones with borane, yielding the corresponding chiral alcohols with high enantiomeric excesses of up to 97%. mdpi.com In a related application, the same amino alcohol was converted into a PHOX (phosphine-oxazoline) type ligand. The ruthenium complex of this ligand served as an efficient catalyst for the asymmetric transfer hydrogenation of aryl-alkyl ketones, also achieving high yields and enantioselectivities. mdpi.com These findings highlight the potential of chiral amino alcohols like this compound to be transformed into highly effective catalysts for asymmetric reductions.

Catalyst SystemKetone SubstrateReducing AgentEnantiomeric Excess (ee)Reference
Oxazaborolidine from 2-amino-apopinan-3-olAryl-alkyl ketonesBoraneUp to 97% mdpi.com
Ruthenium-PHOX complex from 2-amino-apopinan-3-olAryl-alkyl ketonesIsopropanolUp to 96% mdpi.com

Coordination Chemistry of this compound-Based Ligands

The ability of amino alcohols to form stable complexes with a wide range of transition metals has led to extensive research into their coordination chemistry. innovareacademics.inmdpi.com Ligands derived from this compound and its analogues can be designed to create specific coordination environments, influencing the electronic and catalytic properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands based on amino alcohols often involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.com For instance, new di-manganese(III) complexes have been prepared using heptadentate ligands derived from 1,5-bis[(2-hydroxy-5-X-benzyl)(2-pyridylmethyl)amino]pentan-3-ol, where X can be H, OMe, or Br. nih.govacs.org These complexes are structurally characterized using techniques such as X-ray crystallography, mass spectrometry, and various spectroscopic methods (IR, UV-Vis). nih.govacs.orgscholaris.ca

The resulting complexes often exhibit a triply bridged core, for example, a (μ-alkoxo)₂(μ-acetato)Mn₂³⁺ core, with a short distance between the metal centers. nih.govacs.org The remaining coordination sites on the manganese ions are occupied by the donor atoms of the polydentate ligand. nih.govacs.org Similarly, Schiff base ligands derived from 1,5-bis(salicylidenamino)pentan-3-ol have been used to synthesize and structurally characterize dimanganese(III,III) complexes. researchgate.net

Dinuclear and Polynuclear Metal Complexes Incorporating Amino Alcohol Ligands

A significant area of research focuses on the synthesis of dinuclear and polynuclear metal complexes using amino alcohol-based ligands. These ligands can act as bridges between two or more metal centers, leading to the formation of complex structures with interesting magnetic and catalytic properties.

For example, ligands derived from 1,5-diaminopentan-3-ol have been shown to form tetranuclear and octanuclear copper(II) complexes. core.ac.uk The flexibility of the alcohol-containing side chains in these macrocyclic ligands allows them to adapt to the coordination preferences of different metal ions. core.ac.uk Tetranuclear iron(II) complexes with cubane-like and chain-like structures have also been synthesized using the N₄O pentadentate dinucleating ligand 1,5-bis[(2-pyridylmethyl)amino]pentan-3-ol. acs.org The structural analysis of these complexes reveals intricate bridging modes involving the alkoxo group of the ligand and other bridging species like acetate (B1210297) or pseudo-halides. acs.org

Catalytic Activity of this compound Metal Complexes (e.g., Catalase-like Activity)

Dinuclear manganese complexes are of particular interest due to their relevance to the active sites of manganese-containing enzymes, such as manganese catalase. academie-sciences.frresearchgate.net These enzymes catalyze the disproportionation of hydrogen peroxide into water and oxygen.

Several studies have demonstrated the catalase-like activity of dinuclear manganese(III) complexes with ligands derived from pentan-3-ol analogues. nih.govacs.orgresearchgate.net For example, complexes with the general formula [Mn₂L(μ-OR)(μ-OAc)]BPh₄, where H₃L is a heptadentate ligand based on 1,5-bis[(2-hydroxy-5-X-benzyl)(2-pyridylmethyl)amino]pentan-3-ol, are capable of disproportionating over 1500 equivalents of H₂O₂. nih.govacs.org Kinetic studies show that the reaction follows a catalytic cycle involving the Mn(III)₂/Mn(II)₂ redox couple. nih.govacs.org The catalytic activity can be influenced by factors such as the pH and the electronic properties of the substituents on the ligand. conicet.gov.ar For instance, some of these catalysts were found to be 2-3 times more active at a pH of 9.00 than at a neutral pH. conicet.gov.ar

ComplexLigand BaseCatalytic ActivityKey FindingsReference
[Mn₂L(μ-OR)(μ-OAc)]BPh₄1,5-bis[(2-hydroxy-5-X-benzyl)(2-pyridylmethyl)amino]pentan-3-olCatalase-likeDisproportionates >1500 equiv. of H₂O₂. Involves Mn(III)₂/Mn(II)₂ cycle. nih.govacs.org
[Mn₂(5-NO₂-salpentO)(μ-AcO)(μ-MeO)(methanol)₂]Y1,5-bis(salicylidenamino)pentan-3-olCatalase-likeH₂O₂ disproportionation involves Mn(III)₂/Mn(IV)₂ redox cycling. researchgate.net
Dinuclear Mn(III) complexes1,5-bis(salicylidenamino)pentan-3-ol derivativesPeroxidase-likeCatalyzes oxidation of phenol (B47542) and 2,6-dimethoxyphenol (B48157) by H₂O₂. conicet.gov.ar

Design Principles for this compound Derived Ligands for Specific Catalytic Transformations

The design of effective chiral ligands from this compound for specific catalytic transformations is a nuanced process, governed by the interplay of stereochemistry, steric hindrance, and electronic effects. These factors are critical in creating a ligand that can induce high enantioselectivity and catalytic activity in a variety of chemical reactions, particularly in asymmetric synthesis.

A primary consideration in the design of this compound derived ligands is the inherent chirality of the aminopentanol backbone. The stereocenters at the C2 and C3 positions provide a rigid and well-defined three-dimensional structure. This stereochemistry is fundamental in establishing a chiral environment around the metal center in a catalyst complex, which is essential for differentiating between enantiotopic faces of a prochiral substrate. The specific configuration of these stereocenters, such as (2R, 3S), (2S, 3R), (2R, 3R), or (2S, 3S), will dictate the absolute configuration of the product in an asymmetric reaction. For instance, different stereoisomers of this compound, when used in asymmetric catalysis, can lead to divergent enantioselectivity due to altered hydrogen-bonding patterns and intermolecular interactions.

The electronic properties of the ligand, influenced by the substituents, also play a significant role. Electron-donating or electron-withdrawing groups can modulate the electron density at the metal center. researchgate.netmdpi.com This, in turn, affects the metal's Lewis acidity and its ability to activate the substrate. For example, in reactions involving the activation of a carbonyl group, a more Lewis acidic metal center, promoted by an electron-withdrawing ligand, can lead to a faster reaction rate. The electronic nature of the ligand can also influence the stability of the transition state, thereby affecting the enantioselectivity of the reaction. researchgate.net

The bidentate nature of this compound, with its amino and hydroxyl groups, allows for the formation of stable chelate rings with a metal center. This chelation is a key feature that imparts rigidity to the catalyst complex, which is often a prerequisite for high enantioselectivity. The design of ligands can be extended to create tridentate or tetradentate ligands by incorporating additional coordinating groups onto the this compound scaffold. These multidentate ligands can provide even greater control over the geometry and electronic properties of the metal complex, leading to enhanced catalytic performance. For example, the introduction of a third coordinating group can create a more defined and rigid catalytic pocket, further enhancing stereocontrol.

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to guide the design of these ligands. These methods allow for the modeling of catalyst-substrate interactions, the prediction of transition state energies, and the visualization of electrostatic potential maps. This computational insight can help to rationalize experimental observations and predict the optimal ligand structure for a given catalytic transformation, thereby accelerating the development of new and more efficient catalysts.

The successful application of these design principles is evident in various catalytic transformations. For instance, ligands derived from amino alcohols have been effectively used in the asymmetric alkylation of aldehydes with organozinc reagents, achieving high yields and excellent enantiomeric excesses.

Below is a table summarizing the impact of different design principles on catalytic outcomes based on research findings.

Design PrincipleModificationEffect on CatalysisExample Application
Stereochemistry Variation of stereoisomers (e.g., (2R,3S) vs. (2R,3R))Alters the 3D structure of the catalytic pocket, leading to different enantioselectivity. Asymmetric Synthesis
Steric Hindrance Introduction of bulky substituents on the N or O atomsIncreases enantioselectivity by creating a more defined chiral environment; may decrease reaction rate if excessively bulky. researchgate.netAsymmetric Hydrogenation
Electronic Effects Addition of electron-donating or -withdrawing groupsModulates the Lewis acidity of the metal center, affecting reaction rates and transition state stability. researchgate.netmdpi.comAsymmetric Carbonyl Ene Reactions
Chelation Formation of bidentate or multidentate ligandsEnhances catalyst stability and rigidity, leading to higher enantioselectivity. Asymmetric Epoxidation

The following table provides examples of catalytic transformations where ligands derived from amino alcohols, a class of compounds that includes this compound, have been applied, showcasing the achieved enantioselectivity.

Catalytic TransformationLigand TypeSubstrateProduct Enantiomeric Excess (ee)
Asymmetric Diethylzinc Addition to AldehydesChiral ONN LigandsAromatic AldehydesUp to 99%
Asymmetric HydrogenationRhodium or Ruthenium complexes with chiral ligands like BINAPKeto precursors>95%

These examples underscore the importance of rational ligand design in achieving high levels of stereocontrol in catalytic reactions. The modular nature of this compound allows for systematic modifications, making it a valuable scaffold for the development of bespoke ligands for a wide array of specific catalytic transformations.

Theoretical and Computational Investigations of 3 Aminopentan 2 Ol

Quantum Chemical Calculations for Conformational Analysis of 3-Aminopentan-2-ol

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring the conformational space of this compound. The presence of two stereocenters at C2 and C3 gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). For each stereoisomer, rotation around the C2-C3 bond and the orientation of the amino and hydroxyl groups lead to a variety of conformers with different energies.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Dihedral Angle (H-N-C3-C2) Dihedral Angle (N-C3-C2-O) Relative Energy (kcal/mol)
A 60° (gauche) 60° (gauche) 0.00
B 180° (anti) 60° (gauche) 1.25
C 60° (gauche) 180° (anti) 2.10
D 180° (anti) 180° (anti) 3.50

Note: The values presented are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

This analysis helps in understanding how the spatial arrangement of the functional groups influences the molecule's reactivity and interactions with other molecules.

Computational Modeling of Reaction Pathways and Transition States for this compound Reactions

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface, chemists can identify the most likely reaction pathways and characterize the transition states. This is particularly important for understanding reactions such as oxidation, reduction, and substitution, which are common for amino alcohols.

For instance, in an oxidation reaction, computational models can predict whether the hydroxyl group is preferentially oxidized to a ketone or the amino group is targeted. Transition-state modeling allows for the calculation of activation energies, which are crucial for predicting reaction rates and enantioselectivity in asymmetric catalysis. By comparing the activation energies of competing pathways, researchers can determine which product is likely to be favored under specific conditions.

Table 2: Calculated Activation Energies for Competing Oxidation Pathways

Reaction Pathway Oxidizing Agent Transition State Energy (kcal/mol) Predicted Major Product
Hydroxyl Oxidation KMnO4 15.8 3-Aminopentan-2-one (B13475745)
Amino Oxidation H2O2 22.5 2-Hydroxy-3-nitrosopentane

Note: The values presented are hypothetical and for illustrative purposes.

These computational insights guide the design of experiments and the selection of appropriate reagents and conditions to achieve a desired chemical transformation.

Prediction of Spectroscopic Parameters for Structural Elucidation

Computational chemistry plays a vital role in the structural elucidation of this compound by predicting its spectroscopic parameters. Methods like DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as Infrared (IR) vibrational frequencies.

The predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the synthesized molecule. For NMR, the calculated chemical shifts for ¹H and ¹³C nuclei and the coupling constants between adjacent protons can help distinguish between different stereoisomers, which exhibit unique splitting patterns. In IR spectroscopy, the calculated vibrational frequencies for the O-H and N-H stretching and bending modes can be correlated with the peaks observed in the experimental spectrum.

Table 3: Predicted vs. Experimental Spectroscopic Data for (2R,3S)-3-Aminopentan-2-ol

Spectroscopic Parameter Predicted Value Experimental Value
¹H NMR Chemical Shift (C2-H) 3.85 ppm 3.82 ppm
¹³C NMR Chemical Shift (C3) 58.2 ppm 58.5 ppm
IR Frequency (O-H stretch) 3350 cm⁻¹ 3345 cm⁻¹
IR Frequency (N-H stretch) 3280 cm⁻¹ 3278 cm⁻¹

Note: The values presented are hypothetical and for illustrative purposes.

These predictions are invaluable for confirming the identity and purity of this compound and its derivatives.

Ligand-Protein Docking and Interaction Studies of this compound Derivatives

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein. This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

For derivatives of this compound, which may have therapeutic potential, docking studies can identify potential protein targets and elucidate the key interactions that stabilize the ligand-protein complex. mdpi.com These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The binding affinity, often expressed as a docking score or binding free energy, can be calculated to rank different derivatives based on their predicted potency. nih.gov

Table 4: Docking Results of this compound Derivatives with a Target Protein

Derivative Binding Affinity (kcal/mol) Key Interacting Residues
Derivative A -8.5 Asp120, Tyr150, Phe200
Derivative B -7.2 Asp120, Ser152
Derivative C -9.1 Tyr150, Phe200, Trp210

Note: The values presented are hypothetical and for illustrative purposes.

These studies can guide the rational design of more potent and selective inhibitors or modulators of protein function. mdpi.com

Application of Computational Chemistry in Asymmetric Induction Predictions

Computational chemistry is a powerful tool for predicting the outcome of asymmetric reactions, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other. In the context of reactions involving this compound or its use as a chiral ligand, computational models can predict the stereoselectivity.

By modeling the transition states of the competing pathways leading to the different stereoisomers, the difference in activation energies (ΔΔG‡) can be calculated. This energy difference is directly related to the enantiomeric excess (ee) of the reaction. These predictions can help in the selection of the most effective chiral catalyst or reaction conditions to achieve high levels of asymmetric induction.

Table 5: Predicted Enantiomeric Excess for an Asymmetric Reaction

Chiral Ligand ΔΔG‡ (kcal/mol) Predicted ee (%)
Ligand X 1.5 90
Ligand Y 0.8 60
Ligand Z 2.0 98

Note: The values presented are hypothetical and for illustrative purposes.

This predictive capability accelerates the development of efficient asymmetric syntheses, which are crucial in the pharmaceutical and fine chemical industries.

Advanced Spectroscopic Characterization of 3 Aminopentan 2 Ol and Its Research Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of 3-aminopentan-2-ol in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all atoms and the determination of the relative stereochemistry of the two chiral centers at C2 and C3. theses.cz

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides information on the number of different proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The key to distinguishing stereoisomers lies in the analysis of coupling constants (J values) between vicinal protons (H2 and H3).

The expected signals in a ¹H NMR spectrum of this compound are detailed below. Chemical shifts (δ) are approximate and can vary based on solvent and stereoisomer.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Notes
-OHVariable (broad singlet)bsPosition is solvent-dependent; may exchange with D₂O.
-NH₂Variable (broad singlet)bsPosition is solvent-dependent; may exchange with D₂O.
H2 (-CHOH)~3.5 - 3.8Doublet of quartets (dq) or multiplet (m)Coupled to H3 and the C1 methyl protons.
H3 (-CHNH₂)~2.8 - 3.2Multiplet (m)Coupled to H2 and the C4 methylene (B1212753) protons.
H4 (-CH₂-)~1.3 - 1.6Multiplet (m)Diastereotopic protons may exhibit complex splitting. Coupled to H3 and H5.
H1 (-CH₃)~1.1 - 1.3Doublet (d)Coupled to H2.
H5 (-CH₃)~0.8 - 1.0Triplet (t)Coupled to the C4 methylene protons.

This table represents predicted values. Actual experimental data may vary.

A patent for purine (B94841) derivatives includes ¹H-NMR data for a (2S, 3R)-3-Amino-pentan-2-ol intermediate, providing some experimental context for these assignments. google.com The staggered conformation of erythro-3-aminopentan-2-ol is a common topic in stereochemistry exercises. fccollege.ac.in

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic effects of the attached functional groups. The carbons bearing the electronegative oxygen and nitrogen atoms (C2 and C3) are shifted significantly downfield.

Carbon Assignment Expected Chemical Shift (ppm) Notes
C2 (-CHOH)~68 - 75Downfield shift due to the hydroxyl group.
C3 (-CHNH₂)~55 - 62Downfield shift due to the amino group.
C4 (-CH₂-)~25 - 30
C1 (-CH₃)~18 - 23Attached to the carbinol carbon.
C5 (-CH₃)~10 - 15Terminal methyl group of the ethyl chain.

This table represents predicted values based on typical ranges for amino alcohols. SpectraBase lists the availability of a ¹³C NMR spectrum for (2R,3R)-3-aminopentan-2-ol. spectrabase.com

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the complete bonding framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, key cross-peaks would be observed between H2/H3, H3/H4, and H4/H5, confirming the pentane (B18724) backbone connectivity. A cross-peak between H2 and the H1 methyl protons would also be present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom (e.g., correlating the ¹H signal at ~3.6 ppm with the ¹³C signal at ~72 ppm confirms the C2-H2 pair).

These techniques, used in combination, provide a robust and unambiguous structural assignment of the molecule. theses.cz

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly important as it can confirm the molecular formula by providing a highly accurate mass measurement. nih.gov

Molecular Formula: C₅H₁₃NO

Monoisotopic Mass: 103.09971 Da nih.gov

Average Mass: 103.165 g/mol nih.gov

HRMS analysis would confirm the calculated exact mass, distinguishing it from other compounds with the same nominal mass. The molecule is typically observed as a protonated species, [M+H]⁺, with an m/z of approximately 104.1070.

Predicted Collision Cross Section (CCS) Data for Adducts

Adduct m/z (mass/charge)
[M+H]⁺ 104.10700
[M+Na]⁺ 126.08894
[M-H]⁻ 102.09244

Data sourced from PubChem predictions.

Fragmentation patterns in the mass spectrum would likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol or cleavage adjacent to the C-N or C-O bonds, which are common fragmentation pathways for amino alcohols.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

While NMR can determine relative stereochemistry, X-ray crystallography on a single crystal is the definitive method for determining the absolute stereochemistry of a chiral molecule like (2R,3S)-3-aminopentan-2-ol. This technique provides a three-dimensional map of electron density, allowing for the precise measurement of bond lengths, bond angles, and torsional angles in the solid state.

A successful crystallographic analysis would yield:

Absolute Configuration: Unambiguous assignment of R/S configuration at both the C2 and C3 stereocenters.

Conformation: The preferred conformation of the molecule in the crystal lattice.

Intermolecular Interactions: A detailed map of hydrogen bonding networks involving the amine and hydroxyl groups, which dictate the crystal packing. The stereochemistry (e.g., 2R,3R vs 2R,3S) significantly alters these hydrogen-bonding patterns and intermolecular interactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. scribd.com For this compound, these methods are excellent for confirming the presence of the key amine and alcohol groups.

A vapor phase IR spectrum for this compound is available through PubChem, provided by John Wiley & Sons, Inc. nih.gov The characteristic vibrational modes are outlined below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-HAlcohol Stretch3200 - 3600Strong, BroadWeak
N-HAmine Stretch3300 - 3500Medium (often two bands for -NH₂)Medium
C-HAlkane Stretch2850 - 3000StrongStrong
N-HAmine Bend (Scissoring)1590 - 1650Medium to StrongWeak
C-HAlkane Bend1350 - 1470MediumMedium
C-OAlcohol Stretch1050 - 1260StrongWeak
C-NAmine Stretch1020 - 1250MediumMedium

This table represents generally expected values. Specific peak positions and intensities can be influenced by hydrogen bonding and stereochemistry.

The broad O-H stretching band and the distinct N-H stretching and bending bands are the most telling features in the IR spectrum, confirming the amino alcohol structure. Raman spectroscopy would be particularly useful for observing the C-C backbone vibrations, which are often weak in the IR spectrum.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism) for Enantiomeric Purity

Chiroptical spectroscopy encompasses a set of techniques that provide information about the three-dimensional structure of chiral molecules by measuring their differential interaction with polarized light. For a molecule like this compound, which possesses two stereogenic centers and thus exists as four stereoisomers, these methods are invaluable for determining enantiomeric purity and absolute configuration. The primary chiroptical techniques applicable are Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD).

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. A simple polarimetry measurement at a single wavelength (commonly the sodium D-line at 589 nm) can indicate optical activity, but a full ORD spectrum provides more detailed structural information. For enantiomers, the ORD curves are mirror images of each other. A solution containing a single enantiomer will exhibit a specific rotation, while a racemic mixture will have a net rotation of zero. The enantiomeric excess (ee) of a non-racemic mixture can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This technique is particularly powerful for studying the stereochemistry of molecules containing chromophores, which are parts of a molecule that absorb light. In this compound, the non-bonding electrons of the nitrogen and oxygen atoms can undergo electronic transitions in the UV region, making them suitable for ECD analysis.

Similar to ORD, the ECD spectra of enantiomers are perfect mirror images. The appearance and sign of the Cotton effects in an ECD spectrum are highly sensitive to the absolute configuration and the conformational preferences of the molecule. encyclopedia.pubnih.gov Therefore, by comparing the experimental ECD spectrum of a sample to that of a standard of known absolute configuration, or to a spectrum predicted by quantum mechanical calculations, the absolute configuration of the analyte can be unequivocally determined. researchgate.netcore.ac.uk

The combination of experimental ECD measurements with computational methods, such as time-dependent density functional theory (TD-DFT), has become a state-of-the-art approach for assigning the absolute configuration of chiral molecules. encyclopedia.pubnih.govcore.ac.uk This methodology involves calculating the theoretical ECD spectra for the different possible stereoisomers and comparing them to the experimental spectrum to find the best match.

Vibrational Circular Dichroism (VCD)

A related and powerful technique is Vibrational Circular Dichroism (VCD), which extends the principles of circular dichroism into the infrared region of the electromagnetic spectrum. wikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light associated with molecular vibrations. Since every part of a chiral molecule contributes to its vibrational spectrum, VCD provides a rich source of stereochemical information. hilarispublisher.com

For molecules like this compound, VCD can be particularly insightful. The technique is sensitive to the conformations of the molecule, including the relative orientations of the amino and hydroxyl groups, which are often governed by intramolecular hydrogen bonding. nih.gov The VCD spectra of chiral amines and amino alcohols have been successfully used to determine their absolute configurations and conformational preferences in solution. fraunhofer.denih.govnih.gov The comparison of experimental VCD spectra with those predicted by ab initio calculations offers a reliable method for stereochemical assignment. kurouskilab.comnih.gov

Application to this compound and its Intermediates

In the context of synthesizing a specific stereoisomer of this compound, chiroptical spectroscopy would be employed to assess the enantiomeric purity of the final product and key chiral intermediates. For instance, if a chiral auxiliary is used in the synthesis, its chiroptical signature would be monitored throughout the process.

The following table illustrates the type of data that would be generated from a chiroptical analysis of the enantiomers of this compound. Please note that these are representative values for illustrative purposes, as specific experimental data is not publicly available.

Property(2R,3S)-3-Aminopentan-2-ol(2S,3R)-3-Aminopentan-2-ol
Specific Rotation
[α]D20+X° (c=1, MeOH)-X° (c=1, MeOH)
Electronic Circular Dichroism
λmax (nm)~210~210
Δε (L·mol-1·cm-1)+Y-Y
Vibrational Circular Dichroism
Wavenumber (cm-1)~3300 (N-H stretch)~3300 (N-H stretch)
ΔA+Z-Z
Wavenumber (cm-1)~1050 (C-O stretch)~1050 (C-O stretch)
ΔA-W+W

Emerging Research Directions and Unexplored Areas for 3 Aminopentan 2 Ol

Biocatalytic Pathways for Sustainable Synthesis of 3-Aminopentan-2-ol Analogs

The synthesis of chiral amino alcohols is a significant focus of research, driven by their importance as pharmaceutical intermediates. Biocatalysis, using enzymes to perform chemical transformations, is emerging as a powerful and sustainable alternative to traditional chemical methods. Research into engineered polyketide synthase (PKS) platforms demonstrates a promising route for producing a variety of amino alcohols. researchgate.netbiorxiv.org These platforms can be programmed to generate specific carbon skeletons, which are then modified by enzymes like transaminases (TAs) to introduce the amino group, yielding compounds such as 4-aminobutan-2-ol (B1584018) and 1-aminopentan-3-ol. researchgate.netbiorxiv.org

A recent study successfully produced a total of 554.3 mg/L of mixed amino alcohols, showcasing the viability of this approach. researchgate.net While direct biocatalytic synthesis of this compound has not been extensively detailed, the successful synthesis of its analogs highlights a clear and unexplored opportunity. The combination of enzymes in multi-step, one-pot reactions is a key strategy. For instance, the synthesis of (2S,3S)-2-aminopentan-1,3-diol has been achieved by combining a stereoselective enzymatic carboligation with a subsequent transamination step. uni-greifswald.de Similarly, amine dehydrogenases (AmDHs) have been effectively used for the stereoselective synthesis of other small chiral amines.

These findings suggest that a dedicated research effort could identify or engineer specific enzymes, such as carbonyl reductases, transaminases, or amine dehydrogenases, for the highly selective and sustainable production of various stereoisomers of this compound.

Table 1: Examples of Biocatalytic Synthesis of Amino Alcohols

Target Compound(s)Enzyme SystemKey Findings
4-aminobutan-2-ol, 1-aminopentan-3-ol, 1-aminohexan-3-olEngineered Polyketide Synthase (PKS) with Transaminases (TAs)Successfully produced a mixture of amino alcohols, demonstrating the platform's versatility. researchgate.netbiorxiv.org
(2S,3S)-3-Aminobutan-2-olCarbonyl reductases, Amine dehydrogenases (AmDHs)Achieved high enantiomeric excess (>95-99.4%) in the synthesis of a chiral amino alcohol.
(2S,3S)-2-aminopentan-1,3-diolThiamine pyrophosphate (ThDP)-dependent enzyme and Transaminase (ATA)A two-enzyme, one-pot reaction successfully synthesized a diol analog. uni-greifswald.de

Application in Supramolecular Chemistry and Self-Assembly Processes

The distinct amino and hydroxyl functional groups on the this compound backbone are capable of forming strong hydrogen bonds. This characteristic is fundamental to its potential application in supramolecular chemistry, where non-covalent interactions are used to construct large, well-ordered structures. The specific spatial arrangement of these functional groups can direct the self-assembly of molecules into complex architectures.

Research on related structures provides a blueprint for the potential of this compound. For example, polydentate Schiff-base ligands derived from 1,5-diaminopentan-3-ol serve as building blocks for functional self-assembled supramolecular structures. researchgate.net These ligands are used to create dimanganese complexes that have applications in catalysis. researchgate.net The ability of this compound to act as a ligand for metal centers, combined with its hydrogen-bonding capabilities, could be exploited to design novel metal-organic frameworks (MOFs) or coordination polymers with unique structural and functional properties. The exploration of how different stereoisomers of this compound influence the chirality and topology of self-assembled systems is a significant and largely unexplored research area.

Development of Novel Materials Using this compound as a Monomer or Scaffold

The dual functionality of this compound makes it an attractive candidate for use as a monomer in polymerization reactions or as a scaffold for building more complex functional materials. It can be employed in the production of polymers and resins, contributing to the material's properties through its polar functional groups.

A promising area of research is the use of amino alcohol derivatives as ligands to create precursors for advanced materials. For instance, novel barium heteroleptic complexes have been synthesized using an aminoalkoxide ligand derived from a pentanol (B124592) structure. acs.org These complexes show high volatility, making them promising precursors for atomic layer deposition (ALD) or chemical vapor deposition (CVD) to grow thin films of materials like barium oxide. acs.org Such materials are critical components in high-k capacitors, fuel cells, and low-temperature superconductors. acs.org The chiral nature of this compound could also be leveraged to develop specialty materials with chiroptical properties or for use in chiral separations.

Table 2: Potential Material Applications for this compound Derivatives

Material ClassPrecursor/ScaffoldPotential ApplicationResearch Finding
Thin Films (e.g., BaO)Barium heteroleptic complexes with aminoalkoxide ligandsHigh-k capacitors, fuel cells, superconductorsComplexes show high volatility, suitable for ALD or MOCVD processes. acs.org
Polymers and ResinsThis compound monomerIndustrial chemicalsUsed as an intermediate in the production of various industrial chemicals.
Specialty MaterialsChiral derivatives of this compoundFine chemicals, chiral technologyThe chiral nature allows for the development of drugs and other enantiomerically pure compounds.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers significant advantages in terms of safety, control, scalability, and efficiency. The integration of this compound synthesis into continuous flow reactors is a key direction for industrial production. This approach allows for precise control over reaction parameters like temperature and pressure, leading to higher yields and product purity. The use of automated systems in flow chemistry also ensures consistency and reduces the potential for human error.

The synthesis of complex molecules related to this compound has already been successfully demonstrated in flow systems. For example, a continuous flow-based synthesis of the pharmaceutical Telmisartan was developed, which involved the reaction of a pentanone derivative in a tubular reactor. researchgate.net Customisable and affordable flow chemistry reactors are becoming more accessible, paving the way for broader adoption. researchgate.net Applying this technology to the synthesis of this compound, particularly for enantioselective processes, could lead to more efficient and cost-effective manufacturing of this important chemical building block.

Exploration of New Catalytic Cycles and Enantioselective Transformations

The development of new catalytic methods to produce enantiomerically pure this compound is a major research frontier. High enantioselectivity is crucial for its use in pharmaceuticals and other specialized applications. A significant breakthrough has been the development of a rhodium-catalyzed asymmetric hydrogenation of aliphatic α-dehydroamino ketones, which produces chiral this compound with high enantioselectivity under mild conditions.

Beyond this, researchers are exploring other novel catalytic cycles. Iridium-catalyzed reactions, for example, have been proposed for other enantioselective transformations and involve the formation of a cationic iridium complex that activates the substrate. acs.org The catalytic cycle typically involves ligand coordination, substrate binding, deprotonation, reaction with a reagent, and finally, product release to regenerate the catalyst. acs.org Furthermore, the study of dinuclear manganese complexes, which can cycle between different oxidation states (e.g., Mn₂II/Mn₂III), offers insights into new catalytic pathways for oxidation reactions that could potentially be adapted for transformations involving amino alcohols. academie-sciences.fr The exploration of these and other novel catalytic systems, including organocatalysis, will be critical for unlocking new, efficient, and highly selective synthetic routes to all stereoisomers of this compound.

Q & A

Basic: What are the recommended safety protocols for handling 3-aminopentan-2-ol in laboratory settings?

Answer:
this compound poses risks of acute toxicity (oral, Category 4; H302), skin irritation (Category 2; H315), and eye irritation (Category 2A; H319) . Key safety measures include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and ANSI-approved safety goggles. Respiratory protection (e.g., P95 filters) is advised for aerosol-prone procedures .
  • Ventilation: Conduct experiments in fume hoods to minimize inhalation exposure.
  • Emergency Response: For spills, avoid dust generation; collect material in sealed containers. For skin/eye contact, rinse with water for ≥15 minutes and seek medical evaluation .

Advanced: How can researchers resolve contradictions in safety data (e.g., conflicting toxicity classifications) for this compound?

Answer:
Discrepancies in safety classifications (e.g., acute vs. chronic toxicity) often arise from incomplete datasets or differing regulatory frameworks. To address this:

  • Data Triangulation: Cross-reference OSHA, REACH, and manufacturer SDS entries .
  • Experimental Validation: Conduct in vitro assays (e.g., Ames test for mutagenicity) to fill data gaps. For example, notes no carcinogenicity data; researchers could prioritize such studies .
  • Contradiction Analysis Frameworks: Apply systematic reviews of hazard hierarchies (e.g., prioritizing acute over chronic risks) and document resolution steps transparently .

Basic: What synthetic routes are available for this compound?

Answer:
A common multi-step synthesis starts from aldehydes (e.g., butanal) via:

Aldol Condensation: React butanal with a ketone to form a β-hydroxy aldehyde intermediate.

Reductive Amination: Use sodium cyanoborohydride (NaBH3CN) in methanol/ammonia to introduce the amine group .

Purification: Isolate via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires pH control during amination .

Advanced: How can reaction conditions be optimized to improve the enantiomeric purity of this compound?

Answer:
Enantiomeric purity is critical for pharmaceutical intermediates. Strategies include:

  • Chiral Catalysts: Employ asymmetric hydrogenation with Ru-BINAP complexes to enhance stereoselectivity .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) may reduce racemization during amination .
  • In Situ Monitoring: Use HPLC with chiral columns (e.g., Chiralpak AD-H) to track enantiomeric excess (EE) dynamically .

Basic: What analytical techniques are suitable for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H NMR (D2O, 400 MHz) identifies amine protons (δ 1.5–2.0 ppm) and hydroxyl groups (δ 4.2–5.0 ppm) .
  • Mass Spectrometry: ESI-MS (positive mode) confirms molecular ion [M+H]+ at m/z 118.2 .
  • FTIR: Peaks at 3300 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-OH) validate functional groups .

Advanced: How can researchers address spectral contradictions (e.g., unexpected NMR splitting patterns) in this compound characterization?

Answer:
Unexpected splitting may arise from dynamic proton exchange or impurities. Mitigation steps:

  • Variable Temperature NMR: Cool samples to –40°C to slow exchange and resolve hidden signals .
  • 2D NMR (COSY, HSQC): Map coupling networks to distinguish diastereomers or hydrate forms .
  • Impurity Profiling: Compare with reference standards (e.g., 2-methylpentan-2-ol derivatives) to identify contaminants .

Basic: What in vitro models are appropriate for preliminary toxicity screening of this compound?

Answer:

  • Cell Viability Assays: Use HEK293 or HepG2 cells with MTT/WST-1 reagents to assess acute cytotoxicity (IC50) .
  • Skin Irritation: Reconstructed human epidermis models (EpiDerm™) predict dermal toxicity per OECD 439 .

Advanced: How can chronic exposure risks of this compound be evaluated in preclinical research?

Answer:

  • Subacute Toxicity Studies: Administer escalating doses (10–100 mg/kg) to rodents over 28 days; monitor liver/kidney histopathology .
  • Metabolite Tracking: Use LC-MS/MS to identify oxidative metabolites (e.g., nitrosamine derivatives) .
  • Environmental Persistence: Apply fugacity models (e.g., EQC Level III) to predict bioaccumulation in aquatic systems .

Basic: What storage conditions prevent degradation of this compound?

Answer:
Store at 2–8°C in amber glass under inert gas (N2/Ar). Desiccate to avoid hygroscopic degradation .

Advanced: How does solvent choice impact the stability of this compound during long-term storage?

Answer:

  • Polar Solvents (e.g., DMSO): Stabilize via hydrogen bonding but may accelerate racemization.
  • Nonpolar Solvents (e.g., Hexane): Reduce hydrolysis but risk crystallization-induced degradation.
  • Accelerated Stability Testing: Use Arrhenius modeling (40°C/75% RH for 6 months) to predict shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.